molecular formula C13H11NO2S B6414365 4-(2-Methylthiophenyl)nicotinic acid CAS No. 1261958-66-0

4-(2-Methylthiophenyl)nicotinic acid

Cat. No.: B6414365
CAS No.: 1261958-66-0
M. Wt: 245.30 g/mol
InChI Key: IVGKNLRJGZJEPQ-UHFFFAOYSA-N
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Description

4-(2-Methylthiophenyl)nicotinic acid is a nicotinic acid derivative featuring a 2-methylthiophenyl substituent at the 4-position of the pyridine ring. This compound belongs to a broader class of substituted nicotinic acids, which are studied for their roles in medicinal chemistry, enzyme modulation, and intracellular signaling. For instance, nicotinic acid derivatives are known to influence calcium (Ca²⁺) signaling pathways, such as those mediated by NAADP (nicotinic acid adenine dinucleotide phosphate) and TPCs (two-pore channels) .

Properties

IUPAC Name

4-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-10(12)9-6-7-14-8-11(9)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGKNLRJGZJEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylthiophenyl)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid . This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, greener methods are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylthiophenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activities or receptor functions. For example, nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(4-Methylphenyl)thio]nicotinic Acid (CAS: 955-53-3)

  • Structure : Features a 4-methylphenylthio group at the 2-position of nicotinic acid.
  • Key Differences : Unlike 4-(2-methylthiophenyl)nicotinic acid, this compound has a sulfur atom linking the aromatic ring to the pyridine core, altering electronic properties and steric interactions.
  • Safety Data : Classified as hazardous under GHS guidelines, requiring precautions for inhalation and skin contact .

4-Amino-2-(Trifluoromethyl)nicotinic Acid

  • Structure: Contains a trifluoromethyl group at the 2-position and an amino group at the 4-position.
  • Functional Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability compared to alkyl or thioether substituents. Such derivatives are often used in drug design for improved pharmacokinetics .

6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinic Acid (CAS: 2098091-35-9)

  • Structure : Combines methoxy, methyl, and trifluoromethyl groups on the pyridine ring.
  • Applications : Used in research targeting enzyme inhibition, leveraging the trifluoromethyl group’s electronegativity for binding interactions .

2-(4-Fluorophenoxy)nicotinic Acid (CAS: 872882-89-8)

  • Structure: Substituted with a 4-fluorophenoxy group at the 2-position.
  • Role in Signaling : Fluorinated aromatic groups are common in bioactive molecules due to their ability to modulate receptor binding and Ca²⁺ signaling pathways .

Data Table: Comparative Analysis of Nicotinic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
4-(2-Methylthiophenyl)nicotinic acid 2-methylthiophenyl at C4 Not reported Hypothesized Ca²⁺ modulation N/A
2-[(4-Methylphenyl)thio]nicotinic acid 4-methylphenylthio at C2 259.33 Hazardous; industrial applications
4-Amino-2-(trifluoromethyl)nicotinic acid CF₃ at C2, NH₂ at C4 206.13 Drug design; metabolic stability
6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid CF₃ at C4, CH₃ at C2, OCH₃ at C6 311.25 Enzyme inhibition studies
2-(4-Fluorophenoxy)nicotinic acid 4-fluorophenoxy at C2 205.26 Receptor binding; Ca²⁺ signaling

Mechanistic Insights from Related Compounds

  • TPC Modulation: Nicotinic acid derivatives like NAADP analogs activate lysosomal TPCs (TPC1/TPC2), triggering Ca²⁺ release from acidic stores. For example, tetrandrine (a bisbenzylisoquinoline alkaloid) inhibits TPCs, suppressing FBS-induced proliferation in cardiac mesenchymal stromal cells (C-MSCs) .
  • SOCE Activation: Substituted nicotinic acids can induce store-operated Ca²⁺ entry (SOCE) by depleting ER Ca²⁺ stores.
  • ERK1/2 Phosphorylation : Derivatives engaging TPCs (e.g., NAADP analogs) activate ERK1/2 pathways, critical for cell proliferation. Structural variations in substituents (e.g., thioether vs. trifluoromethyl) may alter downstream signaling efficacy .

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